Ethanediamide, N,N'-bis(1H-1,2,3-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is characterized by the presence of two 1H-1,2,3-triazole rings attached to an ethanediamide backbone. The triazole rings are known for their stability and ability to participate in various chemical reactions, making this compound a valuable tool in synthetic chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the use of an alkyne and an azide as starting materials, which react in the presence of a copper(I) catalyst to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of water-soluble ligands, such as BTTES, can enhance the reaction rates and reduce cytotoxicity, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole rings can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- include copper(I) catalysts for the CuAAC reaction, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the CuAAC reaction yields triazole-containing compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- involves its ability to form stable complexes with metal ions through the triazole rings. This property makes it an effective ligand in coordination chemistry, where it can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole-containing compound used in coordination chemistry and material science.
N,N’-Bis(2-ethylhexyl)-1,2,4-triazol-1-yl)methyl]amin: A triazole derivative with applications in organic synthesis.
Uniqueness
Ethanediamide, N,N’-bis(1H-1,2,3-triazol-1-yl)- is unique due to its dual triazole rings, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and versatile ligands .
Eigenschaften
CAS-Nummer |
198756-29-5 |
---|---|
Molekularformel |
C6H6N8O2 |
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
N,N'-bis(triazol-1-yl)oxamide |
InChI |
InChI=1S/C6H6N8O2/c15-5(9-13-3-1-7-11-13)6(16)10-14-4-2-8-12-14/h1-4H,(H,9,15)(H,10,16) |
InChI-Schlüssel |
XINOIPJHAWAPKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)NC(=O)C(=O)NN2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.